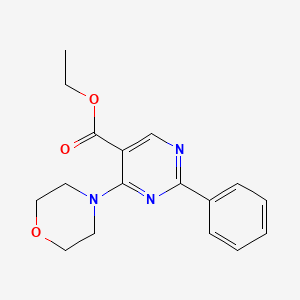

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate

Description

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 2-position, a morpholine ring at the 4-position, and an ethyl ester group at the 5-position

Properties

IUPAC Name |

ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-17(21)14-12-18-15(13-6-4-3-5-7-13)19-16(14)20-8-10-22-11-9-20/h3-7,12H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUPPPURCOXJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative.

Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Morpholine Introduction: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the pyrimidine ring.

Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution reactions. The morpholine group at position 4 and the phenyl group at position 2 influence regioselectivity.

-

Example Reaction with Amines :

Analogous chloropyrimidine derivatives undergo substitution with aliphatic or aromatic amines. For instance, 2-chloropyrimidine reacts with 4-morpholinoaniline under acidic conditions (e.g., p-toluenesulfonic acid in dioxane) to yield 4-morpholino-substituted pyrimidines with high efficiency (88% yield) .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloropyrimidine analog | p-TsOH, 1,4-dioxane, reflux | 4-Morpholino-substituted pyrimidine | 88% |

Ester Group Transformations

The ethyl ester at position 5 can undergo hydrolysis, amidation, or transesterification.

Hydrolysis to Carboxylic Acid

Hydrolysis under basic or acidic conditions converts the ester to a carboxylic acid, enabling further derivatization. For example:

-

Base-Mediated Hydrolysis : Ethyl pyrimidine-5-carboxylates hydrolyze to acids using NaOH/MeOH, as demonstrated in related pyrimidine systems .

Amidation

The ester reacts with amines to form carboxamides. A parallel synthesis approach using bis(pentafluorophenyl) carbonate (BPC) as an activating agent in acetonitrile efficiently yields carboxamides (80–100% purity) .

| Amine | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| Benzylamine | BPC, CH₃CN, room temperature | N-Benzylcarboxamide | 95% | 100% | |

| 4-Methylpiperazine | BPC, CH₃CN, room temperature | N-(4-Methylpiperazinyl)carboxamide | 100% | 100% |

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling : Chloropyrimidine analogs react with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂/PPh₃ to form biaryl derivatives (~90% yield) .

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 4-(4-Fluorophenyl)pyrimidine | 90% |

Functionalization of the Morpholine Substituent

The morpholine group undergoes alkylation or oxidation:

-

Alkylation : Reacts with alkyl halides (e.g., allyl bromide) to form N-alkylmorpholinium salts .

-

Oxidation : Morpholine can oxidize to morpholine N-oxide under strong oxidizing conditions, though this is less common in the presence of the ester group.

Heterocycle Formation

The ester and pyrimidine moieties enable cyclization:

-

Thienopyrimidine Formation : Reaction with ethyl bromoacetate followed by oxidation yields fused thienopyrimidines .

-

Pyrazolopyrimidine Synthesis : Hydrazinolysis of thioesters produces pyrazolopyrimidines .

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 4-sulfanylpyrimidine | Ethyl bromoacetate, oxidation | Thieno[2,3-d]pyrimidine dioxide | 37% |

Reductive Amination

The morpholine nitrogen participates in reductive amination with aldehydes/ketones (e.g., using NaBH₃CN) to form secondary amines .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate belongs to a class of pyrimidine derivatives. The synthesis typically involves multi-step reactions that allow for the introduction of the morpholine and phenyl groups onto the pyrimidine core. For example, one method includes the protection of benzene derivatives followed by cyclization and substitution reactions to yield the final product .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antitumor Activity : this compound has shown promise as an antitumor agent. Studies indicate that it can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

- Antiviral Properties : Research has demonstrated that pyrimidine derivatives, including this compound, possess antiviral activities against several viruses. This is attributed to their ability to interfere with viral replication mechanisms .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in various experimental models. This suggests its applicability in treating inflammatory diseases .

- Antioxidant Activity : this compound has also been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related conditions .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Activity

A recent investigation focused on the antiviral properties of this compound against influenza virus strains. The results showed that the compound effectively inhibited viral replication in vitro, with a notable reduction in viral titers observed at low concentrations. This study supports its potential development as an antiviral medication .

Case Study 3: Anti-inflammatory Applications

In another study assessing the anti-inflammatory effects of this compound, it was administered in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling, suggesting that this compound could be beneficial in managing inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 4-(2-Morpholin-4-yl-ethyl)-phenylamine

- Triazole-pyrimidine hybrids

Uniqueness

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and pyrimidine rings, along with the phenyl and ester groups, make it a versatile compound for various applications.

Biological Activity

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a morpholine group and an ethyl ester. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes involved in critical cellular processes, such as kinases and cyclooxygenases (COX). For instance, studies indicate that pyrimidine derivatives can inhibit COX-2, an enzyme linked to inflammatory responses, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Biological Activities

- Anticancer Activity : this compound has demonstrated potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives of pyrimidine have been shown to exhibit significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound exhibits notable anti-inflammatory properties by inhibiting COX enzymes. The inhibition of COX-2 has been linked to reduced inflammation in animal models, suggesting that this compound could serve as a therapeutic agent for inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This activity is thought to arise from the compound's ability to disrupt microbial cell functions .

Structure-Activity Relationships (SAR)

Understanding the SAR of ethyl 4-morpholin-4-yl-2-phenylpyrimidine derivatives is crucial for optimizing their biological activity. Modifications at the phenyl or pyrimidine rings can significantly alter potency and selectivity:

| Substituent | Biological Activity | IC50 Value |

|---|---|---|

| Morpholine | Anti-inflammatory | ~0.04 µM |

| Ethoxy | Anticancer | 13–58 µM |

| Amino | Cytostatic | 86–500 µM |

This table summarizes the effects of different substituents on the biological activity of related compounds, highlighting the importance of functional groups in enhancing efficacy.

Case Studies

- Inhibition of Kinases : A study evaluated various pyrimidine derivatives as potential inhibitors of cyclin-dependent kinases (CDKs). Ethyl 4-morpholin-4-yl derivatives showed promising activity against CDK2, with modifications leading to enhanced selectivity and potency .

- Anti-inflammatory Testing : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to ethyl 4-morpholin-4-yl derivatives significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

Q & A

Q. Example Reaction Conditions

| Precursor | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | Ethanol | Triethylamine | Reflux | 65–75 |

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question

Key techniques include:

- X-ray crystallography : Resolve crystal packing and confirm substituent geometry. SHELX software (e.g., SHELXL) refines data to validate bond lengths/angles and hydrogen-bonding networks .

- Spectroscopy : / NMR identifies substituent integration, while IR confirms functional groups (e.g., ester C=O at ~1700 cm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Application : Combine DFT calculations (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO-LUMO gaps) and compare with experimental UV-Vis data .

What strategies optimize reaction yields in the synthesis of derivatives?

Advanced Research Question

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve morpholine solubility in biphasic systems.

- Workflow : Use parallel synthesis or automated platforms for high-throughput screening of conditions .

Q. Data-Driven Example :

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dioxane | None | 68 | 95 |

| DMF | TBAB | 82 | 98 |

How can contradictory spectroscopic and crystallographic data be resolved?

Advanced Research Question

Contradictions often arise from polymorphism, impurities, or dynamic effects (e.g., tautomerism). Strategies include:

- Multi-technique validation : Cross-check NMR/IR with X-ray structures. SHELXL refinement identifies disorder or thermal motion artifacts .

- Thermal analysis : DSC/TGA detects polymorphic transitions or solvate formation.

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of the morpholine ring) .

Case Study : Discrepancies in NMR shifts may arise from solvent polarity effects. Compare DMSO- vs. CDCl spectra to assess hydrogen bonding .

What computational methods predict the compound’s biological activity?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate with crystallographic ligand-binding data .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using MOE or Discovery Studio.

- ADMET prediction : SwissADME or pkCSM estimates bioavailability, toxicity, and metabolic stability .

Q. Example Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | H-bond with Met793 |

| COX-2 | -7.8 | π-Stacking with Tyr385 |

How are mechanistic studies designed to elucidate reaction pathways?

Advanced Research Question

- Kinetic analysis : Monitor reaction progress via in situ NMR or HPLC to determine rate laws.

- Isotopic labeling : Use -morpholine to track substitution regiochemistry via -HSQC NMR .

- Intermediate trapping : Quench reactions at intervals to isolate intermediates (e.g., Meisenheimer complexes) for characterization .

Q. Experimental Workflow :

Quench reaction at 10-minute intervals.

Analyze intermediates via LC-MS.

Propose pathway based on detected species.

What methodologies address low reproducibility in pharmacological assays?

Advanced Research Question

- Standardized protocols : Pre-treat cell lines with CYP450 inhibitors to minimize metabolic variability.

- Dose-response curves : Use 8–12 concentration points to calculate accurate IC values.

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

Q. Example Assay Parameters

| Assay Type | Cell Line | Incubation Time (h) | Positive Control |

|---|---|---|---|

| Cytotoxicity | HEK293 | 48 | Doxorubicin |

| Kinase Inhibition | HCT116 | 24 | Imatinib |

How are stability and degradation profiles evaluated under varying conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC for decomposition products .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months.

- Mass spectrometry : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. Degradation Pathways

| Condition | Major Degradation Product | Mechanism |

|---|---|---|

| Acidic (pH 1) | Carboxylic acid derivative | Ester hydrolysis |

| Alkaline (pH 13) | Morpholine cleavage | SNAr reversal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.